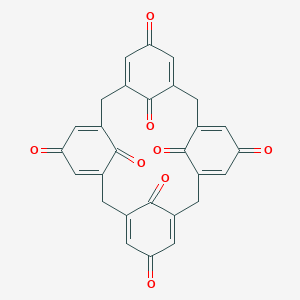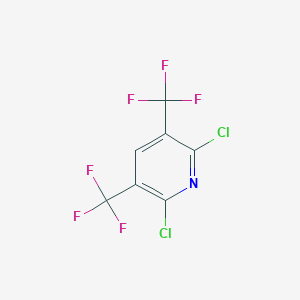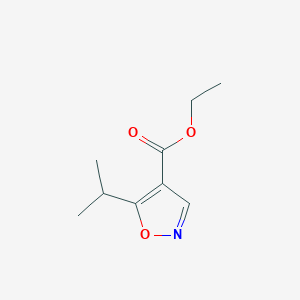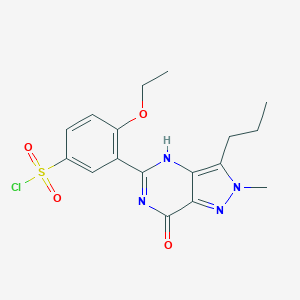
2,4,6-Trifluorobenzoyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trifluorobenzoyl fluoride is a chemical compound that belongs to the class of fluorinated benzoyl halides. It is widely used in various scientific research applications due to its unique properties and characteristics.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trifluorobenzoyl fluoride is related to its ability to form covalent bonds with nucleophilic groups such as amines, alcohols, and thiols. This reaction leads to the formation of stable adducts, which can be further modified to introduce various functional groups. The fluorine atoms in the molecule also contribute to its reactivity, as they can act as electron-withdrawing groups that increase the electrophilicity of the molecule.
Efectos Bioquímicos Y Fisiológicos
2,4,6-Trifluorobenzoyl fluoride has been shown to exhibit antimicrobial activity against various bacterial and fungal strains. It also has potential applications in cancer therapy, as it can selectively target cancer cells and induce apoptosis. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,4,6-Trifluorobenzoyl fluoride in lab experiments include its high yield and purity, as well as its unique reactivity and selectivity. However, its high reactivity can also be a limitation, as it can react with unintended nucleophilic groups and lead to side reactions. Additionally, its toxicity and potential environmental impact should be taken into consideration when handling and disposing of the compound.
Direcciones Futuras
There are several future directions for the use of 2,4,6-Trifluorobenzoyl fluoride in scientific research. One potential direction is the development of new synthetic routes and modifications of the molecule to enhance its properties and reactivity. Another direction is the exploration of its potential applications in drug discovery, particularly in the development of novel antibiotics and anticancer agents. Additionally, the environmental impact of the compound should be further studied and mitigated to ensure its safe use in research.
Conclusion:
2,4,6-Trifluorobenzoyl fluoride is a valuable compound in scientific research due to its unique properties and characteristics. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound and to ensure its safe use in scientific research.
Métodos De Síntesis
The synthesis of 2,4,6-Trifluorobenzoyl fluoride involves the reaction of 2,4,6-Trifluorobenzoic acid with thionyl chloride in the presence of a catalyst such as dimethylformamide. The reaction proceeds via the formation of an intermediate acid chloride, which is then converted into the final product by the addition of fluoride ion. The yield of the reaction is typically high, and the purity of the product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
2,4,6-Trifluorobenzoyl fluoride is commonly used in scientific research as a reagent for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. It is also used as a building block for the synthesis of fluorinated benzoyl derivatives, which exhibit unique properties such as increased lipophilicity and metabolic stability. Additionally, 2,4,6-Trifluorobenzoyl fluoride is used as a fluorinating agent in organic synthesis, where it can selectively introduce fluorine atoms into aromatic compounds.
Propiedades
Número CAS |
129825-18-9 |
|---|---|
Nombre del producto |
2,4,6-Trifluorobenzoyl fluoride |
Fórmula molecular |
C7H2F4O |
Peso molecular |
178.08 g/mol |
Nombre IUPAC |
2,4,6-trifluorobenzoyl fluoride |
InChI |
InChI=1S/C7H2F4O/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H |
Clave InChI |
VIGVTWYXZQRZHI-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1F)C(=O)F)F)F |
SMILES canónico |
C1=C(C=C(C(=C1F)C(=O)F)F)F |
Sinónimos |
Benzoyl fluoride, 2,4,6-trifluoro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1'S,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135703.png)




![Naphtho[2,3-e]pyrene](/img/structure/B135717.png)


![5-(2-Ethoxyphenyl)-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B135722.png)


![1-[2-(5-Methyl-2-furyl)phenyl]ethanone](/img/structure/B135727.png)